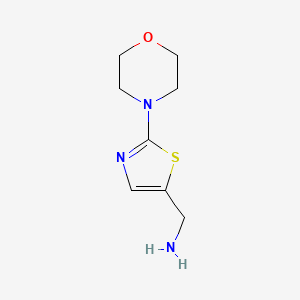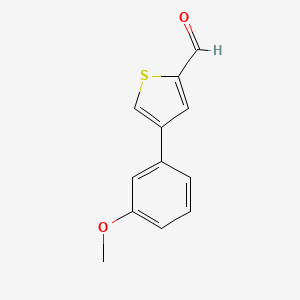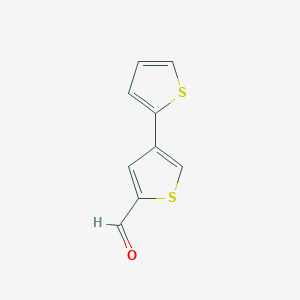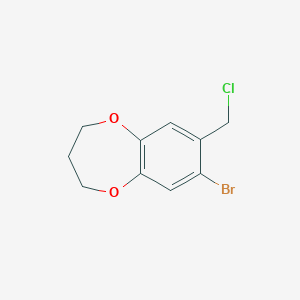
7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Descripción general
Descripción
7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic compound that features a benzodioxepine ring system with bromine and chloromethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves the bromination and chloromethylation of a benzodioxepine precursor. One common method includes the following steps:
Chloromethylation: The chloromethyl group can be introduced at the 8-position using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chloromethylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine or chloromethyl groups, leading to the formation of debrominated or dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, or primary amines, typically in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or amino derivatives of the original compound.
Oxidation: Oxidized products may include ketones, aldehydes, or carboxylic acids.
Reduction: Reduced products may include debrominated or dechlorinated derivatives.
Aplicaciones Científicas De Investigación
7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Chemical Biology: The compound can be used as a probe to study biological processes involving brominated or chloromethylated molecules.
Mecanismo De Acción
The mechanism of action of 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and chloromethyl groups can participate in covalent or non-covalent interactions with target molecules, influencing their biological activity.
Comparación Con Compuestos Similares
Similar Compounds
7-bromo-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but with a methyl group instead of a chloromethyl group.
8-chloromethyl-3,4-dihydro-2H-1,5-benzodioxepine: Lacks the bromine substituent.
7,8-dibromo-3,4-dihydro-2H-1,5-benzodioxepine: Contains an additional bromine atom at the 8-position.
Uniqueness
7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is unique due to the presence of both bromine and chloromethyl substituents, which confer distinct reactivity and potential for diverse chemical modifications. This dual substitution pattern enhances its utility in synthetic chemistry and broadens its range of applications in scientific research.
Propiedades
IUPAC Name |
7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c11-8-5-10-9(4-7(8)6-12)13-2-1-3-14-10/h4-5H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPBBZOESDHYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)CCl)Br)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


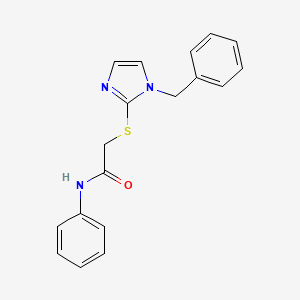
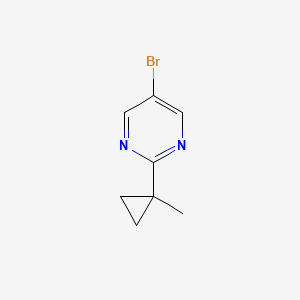
![2-fluoro-4-[3-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B3296416.png)
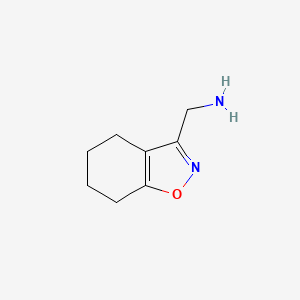
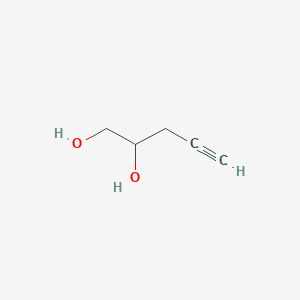
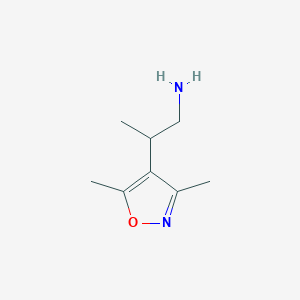
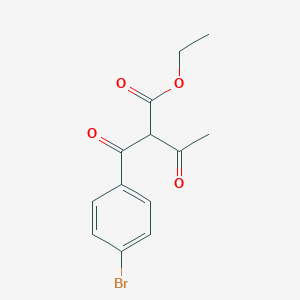
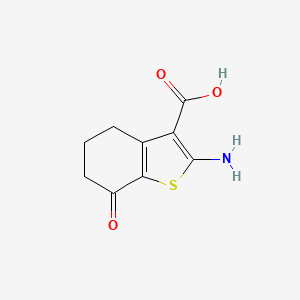
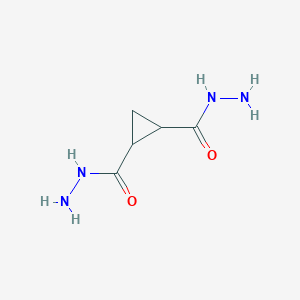
![2,4,6-tri(propan-2-yl)-N-[2-(4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3296481.png)
![5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3296489.png)
